N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGEIZSUNESQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H25FN2O3S
- Molecular Weight : 442.54 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
- Modulation of Neurotransmitter Systems : Similar compounds in the carbazole family have been observed to interact with neurotransmitter receptors, suggesting potential neuroprotective effects.
Anticancer Activity
Research indicates that carbazole derivatives possess anticancer properties. For instance, a study highlighted that certain carbazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways and the activation of caspases .
Neuroprotective Effects
Carbazole derivatives have been investigated for their neuroprotective properties. In animal models, compounds similar to this compound have shown efficacy in protecting neurons from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Anti-inflammatory Properties
Studies have demonstrated that carbazole derivatives can modulate inflammatory responses. They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro and in vivo, suggesting a potential therapeutic role in inflammatory diseases .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of this compound against human breast cancer cells. The compound was found to induce apoptosis significantly at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration induced by MPTP (a neurotoxin), treatment with this compound resulted in a significant reduction in neuronal loss within the substantia nigra. Histological analysis revealed preserved dopaminergic neurons, correlating with improved motor function in treated animals .
ADMET Properties
The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies:
| Parameter | Value |
|---|---|
| Blood-Brain Barrier (BBB) | Permeable |
| Plasma Protein Binding (PPB) | 90% |
| CYP450 Interaction | Minimal |
| Toxicity | Low |
These findings suggest that the compound has favorable pharmacokinetic properties for further development as a therapeutic agent.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing carbazole moieties exhibit significant anticancer properties. The incorporation of the 9H-carbazole structure in N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide enhances its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of carbazole can induce apoptosis in various cancer cell lines, making this compound a candidate for further pharmacological evaluation .
Antimicrobial Properties
Compounds with methanesulfonamide groups have been explored for their antimicrobial effects. The sulfonamide functional group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. This compound's dual functionality, combining the carbazole and methanesulfonamide structures, may enhance its efficacy against a broader spectrum of pathogens .
Neuroprotective Effects
Recent studies suggest that carbazole derivatives may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. This compound can function as an emissive layer or host material in OLED devices due to its ability to facilitate thermally activated delayed fluorescence (TADF). This characteristic allows for improved efficiency and color purity in light emission .
Photovoltaic Cells
The compound's ability to act as a charge transport material is also being investigated for application in organic photovoltaic cells (OPVs). The charge mobility and stability of carbazole-based materials contribute to enhanced energy conversion efficiencies in solar cells .
Summary of Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares KL022 with key analogs, highlighting differences in substituents, molecular formulae, and masses:
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., -F) : Fluorine in KL022 enhances stability without significantly distorting the aromatic ring’s planarity, preserving CRY interaction .
- Heterocyclic vs. Aromatic Substituents : Furan (KL001) enables π-π interactions but lacks metabolic robustness. Aromatic rings (e.g., phenyl) improve stability but require optimal substituents for potency .
- Steric Effects : Bulky groups (e.g., iodine in KL002) reduce binding efficiency, emphasizing the need for compact substituents in this region .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic ring-opening of epoxides. For example, reacting an epoxide intermediate (e.g., N-(4-fluorophenyl)-N-(oxiran-2-ylmethyl)methanesulfonamide) with carbazole in the presence of NaH in DMF at elevated temperatures (60–80°C). Yields (~36–43%) depend on stoichiometric ratios, reaction time, and purification methods (e.g., column chromatography) .
- Optimization : Varying the base (e.g., KOH vs. NaH) or solvent (DMF vs. THF) may improve yields. Monitoring reaction progress via TLC or LC-MS is critical .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent integration and stereochemistry (e.g., carbazole aromatic protons at δ 8.05–7.18 ppm, methanesulfonamide methyl at δ 2.94 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 423.1 for analogous derivatives) .
- X-ray Crystallography : Resolve undefined stereocenters (if present) using SHELX refinement, with R factors <0.05 for high-confidence structures .
Q. What preliminary biological activities have been reported for carbazole-methanesulfonamide derivatives?
- Cryptochrome Stabilization : Analogous compounds (e.g., KL001) act as circadian clock modulators by stabilizing cryptochrome proteins. Assays include luminescence-based reporter gene systems in mammalian cells .
- Kinase Inhibition : Structural analogs show activity in kinase inhibition screens (e.g., CBKinase1_001079 in ), suggesting potential for cancer or neurodegenerative disease research .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact the compound’s biological activity and physicochemical properties?
- SAR Analysis :
- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances metabolic stability compared to 4-methylphenyl ( ) due to reduced CYP450-mediated oxidation.
- Hydrophobicity : LogP increases with halogenated aryl groups, affecting membrane permeability (e.g., 4-fluorophenyl LogP ~4.3 vs. 4-chlorophenyl ~4.8) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can twinning or disorder be addressed?
- Challenges : Carbazole derivatives often exhibit planar aromatic systems prone to π-π stacking, complicating crystal packing. Undefined stereocenters (e.g., "0 of 1 defined stereocentres" in ) require high-resolution data (<1.0 Å).
- Solutions : Use SHELXL for refinement, incorporating TWIN commands for twinned data. Synchrotron radiation improves data quality for low-symmetry space groups .
Q. How can contradictory data in biological assays (e.g., variable IC values across studies) be systematically analyzed?
- Approach :
- Assay Standardization : Control cell lines (e.g., HEK293 vs. NIH/3T3), incubation times, and compound solubility (DMSO concentration ≤0.1%).
- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to account for batch effects .
- Statistical Tools : Apply ANOVA or dose-response curve fitting (e.g., GraphPad Prism) to identify outliers .
Q. What computational methods are suitable for predicting the compound’s interaction with target proteins like cryptochromes?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cryptochrome’s FAD-binding pocket. Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical motifs (e.g., carbazole’s planar ring for π-stacking, sulfonamide for hydrogen bonding) using MOE or Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
